

Application Notes and Protocols: Evaluating Zanzalintinib Efficacy Using Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zanzalintinib

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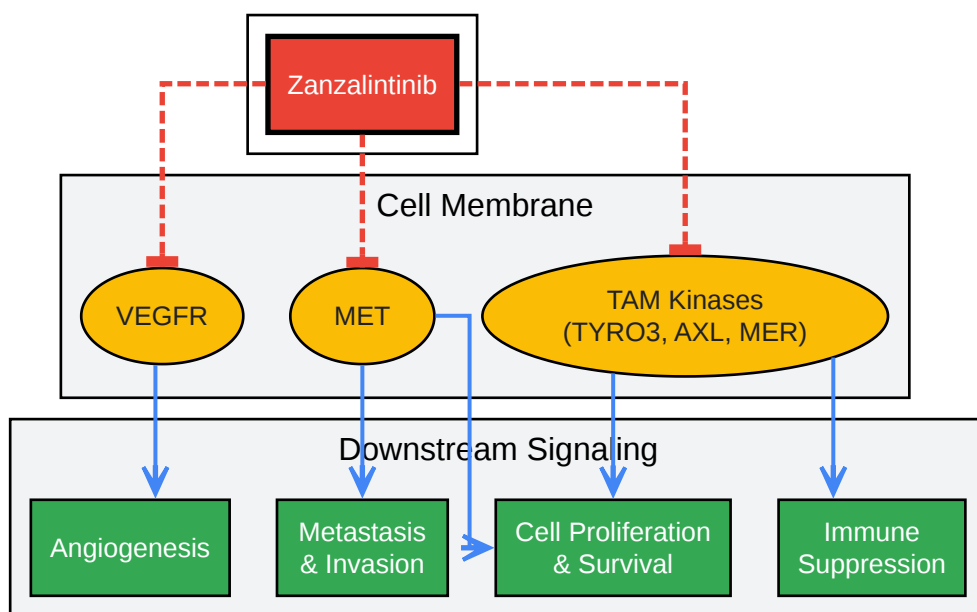
Introduction

Zanzalintinib (XL092) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that shows significant promise in cancer therapy.[1][2] It targets key signaling pathways involved in tumor growth, angiogenesis, and immune regulation by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][3][4][5] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor.[6][7][8] This allows for more accurate prediction of patient responses to therapeutic agents.[9][10] These application notes provide a detailed protocol for utilizing patient-derived cancer organoids to test the efficacy of **Zanzalintinib**, offering a robust platform for preclinical drug response assessment and personalized medicine.[6][9]

Zanzalintinib's Mechanism of Action

Zanzalintinib exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways. The inhibition of VEGFR disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[11] The MET signaling pathway is implicated in tumor cell proliferation, survival, and metastasis.[4][12] The TAM kinases (TYRO3, AXL, MER) are involved in immune suppression and resistance to therapy.[4][12][13] By targeting

these pathways, **Zanzalintinib** not only directly inhibits tumor growth but may also create a more immune-permissive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[1][14]

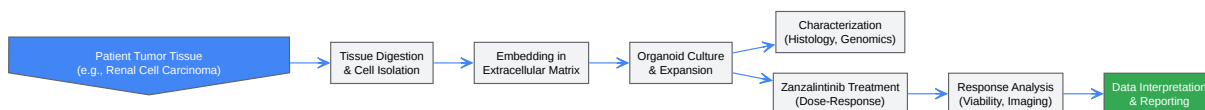


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Figure 1: Zanzalintinib's targeted signaling pathways.

Experimental Workflow

The overall workflow for testing **Zanzalintinib** response in patient-derived organoids involves several key stages: generation of PDOs from patient tumor tissue, expansion and characterization of the organoid cultures, treatment with **Zanzalintinib**, and subsequent analysis of the drug's effects.



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Figure 2: Experimental workflow for testing **Zanzalintinib**.

Protocols

Protocol 1: Generation and Culture of Patient-Derived Organoids

This protocol is adapted from established methods for generating organoids from epithelial cancers.[\[15\]](#)[\[16\]](#)

Materials:

- Fresh tumor tissue from resection or biopsy
- Basement membrane matrix
- Advanced DMEM/F12 medium
- Supplements: B27, N2, Noggin, R-spondin-1, EGF, FGF, Gastrin, N-acetylcysteine
- Antibiotics (Penicillin/Streptomycin)
- Collagenase Type II
- DNase I
- Phosphate-buffered saline (PBS)
- Cell culture plates and consumables

Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue with cold PBS supplemented with antibiotics.
 - Mince the tissue into small fragments (1-2 mm³).

- Digest the tissue fragments with Collagenase Type II and DNase I in Advanced DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with excess medium and filter the cell suspension through a 70 µm cell strainer.
- Centrifuge the cell suspension and wash the pellet with cold PBS.
- Organoid Seeding:
 - Resuspend the cell pellet in a cold basement membrane matrix.
 - Plate droplets of the cell-matrix mixture into pre-warmed 24-well plates.
 - Allow the droplets to solidify at 37°C for 15-20 minutes.
 - Overlay with complete organoid culture medium.
- Organoid Culture and Maintenance:
 - Incubate the cultures at 37°C in a 5% CO₂ incubator.
 - Change the medium every 2-3 days.
 - Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding them in a fresh basement membrane matrix.

Protocol 2: Zanzalintinib Treatment and Viability Assay

Materials:

- Established patient-derived organoid cultures
- **Zanzalintinib** (dissolved in DMSO)
- Organoid culture medium
- 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

- 384-well plates suitable for luminescence readings
- Liquid handling robotics (recommended for high-throughput screening)[17]

Procedure:

- Organoid Plating for Drug Screening:
 - Harvest mature organoids and dissociate them into smaller fragments.
 - Count the organoid fragments and resuspend them in a basement membrane matrix at a desired density (e.g., 100-200 organoids per 10 μ L).
 - Dispense 10 μ L of the organoid-matrix suspension into each well of a 384-well plate.
 - Incubate to allow the matrix to solidify.
 - Add 40 μ L of complete organoid culture medium to each well.
- **Zanzalintinib** Treatment:
 - Prepare a serial dilution of **Zanzalintinib** in organoid culture medium. A typical concentration range could be from 0.01 nM to 10 μ M. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
 - Carefully remove the existing medium from the organoid-containing wells.
 - Add 50 μ L of the medium containing the different concentrations of **Zanzalintinib** to the respective wells.
 - Incubate the plate at 37°C for 72-120 hours.
- Cell Viability Assessment:
 - Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
 - Add 30 μ L of the viability reagent to each well.
 - Mix the contents by orbital shaking for 5 minutes.

- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

Data Presentation and Analysis

The quantitative data from the cell viability assays should be summarized in tables to facilitate comparison and interpretation.

Table 1: Dose-Response of Patient-Derived Organoids to **Zanzalintinib**

Organoid Line	IC50 (µM)	95% Confidence Interval
PDO-001	0.52	0.45 - 0.60
PDO-002	1.25	1.10 - 1.42
PDO-003	0.08	0.06 - 0.11

IC50 values are calculated from the dose-response curves using non-linear regression.

Table 2: Area Under the Curve (AUC) Analysis for **Zanzalintinib** Response

Organoid Line	AUC	Interpretation
PDO-001	15.8	Sensitive
PDO-002	35.2	Moderately Resistant
PDO-003	8.9	Highly Sensitive

AUC values provide a measure of the overall drug efficacy across the tested concentration range.

Conclusion

The use of patient-derived organoids provides a physiologically relevant platform for evaluating the efficacy of targeted therapies like **Zanzalintinib**.^{[6][7]} The protocols outlined in these application notes offer a systematic approach to assess the dose-dependent response of

individual patient tumors to **Zanzalintinib**, thereby facilitating preclinical drug development and guiding personalized treatment strategies.[8][9] The detailed methodologies and structured data presentation will enable researchers to generate robust and reproducible results, ultimately advancing the application of **Zanzalintinib** in oncology.

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- To cite this document: BenchChem. [Application Notes and Protocols: Evaluating Zanzalintinib Efficacy Using Patient-Derived Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#organoid-culture-techniques-for-testing-zanzalintinib-response]

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